KU-55933 is a small molecule inhibitor specifically designed to target the ATM kinase. [] It is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of ATM. [] This compound has emerged as a valuable tool in scientific research, particularly in the fields of DNA damage response, cell cycle regulation, and cancer biology. [, , ]
KU-55933 was first identified through a screening process aimed at finding specific inhibitors of ATM kinase. It is classified as a small molecule compound with the chemical formula and a molecular weight of 395.49 g/mol. The compound's CAS number is 587871-26-9, and it has been documented in various scientific databases, including PubChem and Tocris Bioscience .
The synthesis of KU-55933 involves several steps that typically include the formation of key intermediates followed by cyclization reactions. While specific proprietary methods may vary, one common approach utilizes a combination of organic synthesis techniques including:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity .
The molecular structure of KU-55933 features a complex arrangement that includes multiple rings and functional groups conducive to its activity as an ATM inhibitor. Key structural components include:
The three-dimensional conformation of KU-55933 is essential for its interaction with the ATP-binding site of ATM kinase, which ultimately influences its inhibitory efficacy .
KU-55933 participates in several chemical reactions primarily related to its mechanism of action as an ATM inhibitor:
These reactions highlight KU-55933's role in disrupting cellular signaling pathways that are often hijacked by cancer cells for growth and survival.
The mechanism by which KU-55933 exerts its effects primarily revolves around its inhibition of ATM kinase activity:
This mechanism positions KU-55933 as a promising candidate for combination therapies aimed at enhancing the efficacy of existing cancer treatments .
KU-55933 exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into therapeutic agents and influence its delivery methods in clinical applications.
KU-55933 has several significant applications within scientific research and potential clinical settings:
The discovery of KU-55933 (2-Morpholin-4-yl-6-thianthren-1-yl-pyran-4-one) in 2004 by KuDos Pharmaceuticals (later acquired by AstraZeneca) marked a breakthrough in targeting ataxia-telangiectasia mutated (ATM) kinase, a master regulator of DNA double-strand break (DSB) repair. Prior inhibitors like caffeine exhibited poor specificity, targeting multiple phosphatidylinositol 3-kinase-related kinases (PIKKs), including ATM, ATR, and DNA-PK, with IC₅₀ values in the millimolar range [1] [4]. KU-55933 emerged from a targeted screen of a kinase-focused compound library, designed to identify ATP-competitive molecules with enhanced selectivity. Its characterization revealed >100-fold specificity for ATM over related PIKK family members, addressing a critical gap in DDR research tools [6] [10]. This development paralleled growing recognition of ATM’s role not only in genomic stability but also in cancer therapy resistance, positioning KU-55933 as a foundational tool for mechanistic studies.
KU-55933 functions as a potent ATP-competitive inhibitor, binding the ATM kinase domain with a Ki of 2.2 nM and an IC₅₀ of 13 nM. Its selectivity profile distinguishes it from earlier pan-PI3K inhibitors:
Structurally, KU-55933 incorporates a morpholine ring and a planar thianthrenyl group, enabling optimal hydrophobic interactions within ATM’s ATP-binding pocket. This design minimizes affinity for unrelated kinases, as validated against a panel of 60+ kinases at 10 µM concentrations [10]. Cellular assays confirm its mechanistic action: pretreatment with 10 µM KU-55933 abolishes ionizing radiation (IR)-induced phosphorylation of ATM substrates (e.g., p53, Chk2, KAP1) and suppresses γH2AX foci formation, a hallmark of DSB response [4] [6].
Table 1: Selectivity Profile of KU-55933 Across Key Kinases
Kinase | IC₅₀ (nM) | Fold Selectivity vs. ATM |
---|---|---|
ATM | 13 | 1x |
DNA-PK | 2,500 | ~192x |
mTOR | 9,300 | ~715x |
PI3K | 16,600 | ~1,277x |
ATR | >100,000 | >7,692x |
KU-55933 has been instrumental in dissecting DDR pathways across biological models:
Table 2: Key Research Applications of KU-55933
Biological System | Experimental Findings | Mechanistic Insight |
---|---|---|
Human cancer cells | Synergy with IR/etoposide; 3–5x increase in apoptosis | Blocks ATM-p53/Chk2 checkpoint activation |
Toxoplasma gondii | 90% replication inhibition; G1 arrest | Inhibits TgATM-dependent γH2AX signaling |
Neuronal models | 50% reduction in H₂O₂-induced cell death | Attenuates calpain/cathepsin D, independent of DDR |
DDR-deficient cancer cells | No radiosensitization in ATM-null lines | Confirms on-target specificity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7